molecular formula C17H22N2O B12921735 1-Imidazol-1-yl-3,3-dimethyl-2-((3-methylphenyl)methyl)butan-1-one CAS No. 89372-58-7

1-Imidazol-1-yl-3,3-dimethyl-2-((3-methylphenyl)methyl)butan-1-one

Cat. No.: B12921735
CAS No.: 89372-58-7
M. Wt: 270.37 g/mol
InChI Key: KWWGAIZRNHIQJO-UHFFFAOYSA-N
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Description

1-Imidazol-1-yl-3,3-dimethyl-2-((3-methylphenyl)methyl)butan-1-one is a ketone-containing heterocyclic compound featuring an imidazole ring linked to a branched alkyl chain substituted with a 3-methylbenzyl group. Key structural attributes include:

  • Imidazole core: A five-membered aromatic ring with two nitrogen atoms, enabling coordination to metal catalysts or participation in hydrogen bonding .
  • 3-Methylbenzyl substituent: This aromatic group may contribute to lipophilicity and modulate electronic properties .

Properties

CAS No.

89372-58-7

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

1-imidazol-1-yl-3,3-dimethyl-2-[(3-methylphenyl)methyl]butan-1-one

InChI

InChI=1S/C17H22N2O/c1-13-6-5-7-14(10-13)11-15(17(2,3)4)16(20)19-9-8-18-12-19/h5-10,12,15H,11H2,1-4H3

InChI Key

KWWGAIZRNHIQJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)N2C=CN=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(3-methylbenzyl)butan-1-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Dimethylbutanone Backbone: The dimethylbutanone backbone can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the Methylbenzyl Group: The methylbenzyl group can be attached via a nucleophilic substitution reaction, where a suitable leaving group on the benzyl compound is replaced by the nucleophilic imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(3-methylbenzyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted imidazole or benzyl derivatives.

Scientific Research Applications

1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(3-methylbenzyl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(3-methylbenzyl)butan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Key Features Biological/Functional Relevance Source/Evidence
1-Imidazol-1-yl-3,3-dimethyl-2-((3-methylphenyl)methyl)butan-1-one (Target) Not explicitly given Imidazole, 3,3-dimethylbutanone, 3-methylbenzyl Potential metal coordination or catalytic applications Inferred
1-Imidazol-1-yl-3-methyl-butan-1-one C₈H₁₂N₂O Simpler alkyl chain (lacking dimethyl and benzyl groups) Baseline for imidazole-ketone reactivity studies
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethylbutan-2-one C₁₆H₂₀N₂O₂S Benzimidazole-thioether, methoxy substituent Possible antimicrobial or antitumor activity
3-(1H-Indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one C₂₃H₂₅N₃O Indole and imidazole hybrid, isopropylphenyl Hypothesized CNS activity due to indole moiety
1-(1H-Benzo[d]imidazol-1-yl)-3-(dimethylamino)propan-1-one C₁₂H₁₅N₃O Benzimidazole, dimethylamino group Mannich base derivative with antitubercular potential
2-(Methylamino)-1-(3-methylphenyl)-1-propanone C₁₁H₁₅NO Simple aryl ketone with methylamino group Analogue of stimulant compounds (e.g., cathinones)

Key Structural and Functional Comparisons:

Benzimidazoles are often prioritized in drug design for their metabolic stability . Hybrid structures (e.g., indole-imidazole in ) combine multiple pharmacophores, broadening biological activity.

Thioether and methoxy groups in introduce sulfur-based reactivity and electron-donating effects, altering redox properties.

Ketone Functionality: The butan-1-one moiety in the target compound provides a rigid carbonyl group, facilitating hydrogen bonding or chelation to metals—a trait exploited in catalytic applications . Dimethylamino substituents (e.g., ) introduce basicity, enhancing solubility in acidic environments.

The 3-methylphenyl group may confer selectivity toward aromatic receptor binding sites, as seen in cathinone derivatives .

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